Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-
Description
Phosphine, diphenyl[4-(triphenylsilyl)phenyl]- (systematic name: diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide, commonly abbreviated as TSPO1 in literature) is a silicon- and phosphorus-containing organic compound with the chemical formula C₃₆H₂₉OPSi and molecular weight 536.67 g/mol . It features a central phosphine oxide group linked to a triphenylsilyl-substituted phenyl ring, creating a polar, asymmetric structure. Key properties include:
- Optical properties: Absorption maximum (λmax) at 266 nm and photoluminescence peak at 322 nm in dichloromethane .
- Electronic properties: HOMO = -6.79 eV, LUMO = -2.52 eV, and triplet energy (ET) = 3.36 eV .
- Applications: Widely used in organic light-emitting diodes (OLEDs) as a hole-blocking layer (HBL), electron-transporting layer (ETL), or host material due to its high thermal stability and efficient exciton confinement . It also serves as a critical component in interface exciplex systems for achieving high external quantum efficiency (EQE >40%) in blue OLEDs .
Properties
CAS No. |
651329-81-6 |
|---|---|
Molecular Formula |
C36H29PSi |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
diphenyl-(4-triphenylsilylphenyl)phosphane |
InChI |
InChI=1S/C36H29PSi/c1-6-16-30(17-7-1)37(31-18-8-2-9-19-31)32-26-28-36(29-27-32)38(33-20-10-3-11-21-33,34-22-12-4-13-23-34)35-24-14-5-15-25-35/h1-29H |
InChI Key |
PANOCYXIFXLORZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Organometallic Reagents
One of the most versatile approaches for synthesizing triarylphosphines involves nucleophilic substitution reactions using organometallic reagents with halophosphines. This method typically produces tertiary phosphines with three identical substituents when starting from PCl3 or PBr3.
The reaction generally proceeds as follows:
- Generation of aryl organometallic reagent (Grignard or lithium reagent)
- Reaction with a suitable phosphorus electrophile
- Isolation and purification of the resulting phosphine
For example, triphenylphosphine can be prepared by treating phosphorus trichloride with phenylmagnesium bromide or phenyllithium. The industrial synthesis involves the reaction between phosphorus trichloride, chlorobenzene, and sodium:
Metal Phosphide Approach
Another established method involves reacting metal phosphides with organic halides. This approach can be adapted for the synthesis of complex arylphosphines containing various functional groups.
Transition Metal-Catalyzed P-Arylation
Transition metal-catalyzed cross-coupling has emerged as a powerful method for P-C bond formation. This approach allows for the synthesis of triarylphosphines under milder conditions with higher functional group tolerance.
Specific Preparation Methods for Diphenyl[4-(Triphenylsilyl)Phenyl]Phosphine
Lithiation-Based Approach
A promising method for synthesizing diphenyl[4-(triphenylsilyl)phenyl]phosphine involves the lithiation of 4-bromo(triphenylsilyl)benzene followed by reaction with chlorodiphenylphosphine. This approach resembles the synthesis of other complex diarylphosphines as demonstrated in the literature.
Proposed Protocol:
- Preparation of 4-bromo(triphenylsilyl)benzene
- Lithiation using n-BuLi at low temperature (-78°C)
- Addition of chlorodiphenylphosphine
- Gradual warming to room temperature
- Purification via column chromatography
This method parallels the approach used for synthesizing 2,7-bis(diphenylphosphino)-9-phenyl-9H-carbazole, where a dibrominated precursor undergoes lithiation followed by reaction with chlorodiphenylphosphine.
Reduction of Phosphine Oxide Precursors
Since the oxide form (TSPO1) is well-characterized, an alternative approach involves the reduction of diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide to the corresponding phosphine. Various reducing agents can be employed for this transformation.
As demonstrated in the literature, phosphine oxides can be reduced to phosphines using reagents such as trichlorosilane (HSiCl3). For example, the in situ reductive deoxygenation of phosphine oxide (δ31P = 29.8 ppm) with trichlorosilane in toluene results in the formation of the phosphine (δ31P = −24.2 ppm).
Table 1: Typical Conditions for Phosphine Oxide Reduction
| Reducing Agent | Solvent | Temperature | Reaction Time | Expected Yield |
|---|---|---|---|---|
| HSiCl3 | Toluene | 110°C | 4-6 hours | 70-90% |
| AlH3 | THF | 0°C to rt | 2-4 hours | 60-85% |
| PMHS/Ti(OiPr)4 | THF | rt | 12-24 hours | 75-85% |
| LiAlH4 | THF | 0°C to reflux | 2-6 hours | 65-80% |
Nickel-Catalyzed Quaternization Approach
Based on recent developments in phosphine synthesis, an alternative approach involves a two-step method utilizing the quaternization of methyldiphenylphosphine or benzyldiphenylphosphine with aryl bromides followed by a Wittig reaction.
This method could be adapted for synthesizing diphenyl[4-(triphenylsilyl)phenyl]phosphine by:
- Quaternization of methyldiphenylphosphine with 4-bromo(triphenylsilyl)benzene using NiBr2 catalyst in phenol
- Wittig reaction with an appropriate aldehyde
- Reduction of the resulting phosphine oxide
The quaternization step typically produces phosphonium salts in 48-90% yields, with subsequent Wittig reactions providing arylphosphine oxides in 27-90% yields.
Metal-Free P-Arylation with Diaryliodonium Salts
A promising metal-free approach involves the use of hypervalent iodine reagents for P-arylation. Diaryliodonium salts can be employed for the synthesis of tertiary phosphine oxides by direct P-arylation of secondary phosphines, followed by in situ oxidation.
This method offers several advantages:
- Avoids transition metal catalysts, eliminating metal residue concerns
- Proceeds under milder conditions
- Often exhibits high functional group tolerance
Procedure outline:
- Preparation of appropriate diaryliodonium salt containing the 4-(triphenylsilyl)phenyl moiety
- Reaction with diphenylphosphine
- In situ oxidation to phosphine oxide
- Reduction to the desired phosphine
Purification and Characterization
Purification Techniques
Due to the sensitivity of phosphines to oxidation, purification processes must be conducted under inert atmosphere. Common purification methods include:
- Column chromatography using degassed solvents (typically hexane/dichloromethane mixtures)
- Recrystallization from appropriate solvent systems
- Temperature gradient vacuum sublimation for final purification
For laboratory-scale preparation, column chromatography using hexane/dichloromethane (9:1) as the eluent has proven effective for purifying complex diarylphosphines.
Characterization Methods
Comprehensive characterization of diphenyl[4-(triphenylsilyl)phenyl]phosphine typically involves:
Spectroscopic Analysis:
- 1H NMR spectroscopy: Provides information about aromatic proton patterns
- 13C NMR spectroscopy: Reveals carbon environments with characteristic P-C coupling patterns
- 31P NMR spectroscopy: Critical for confirming phosphine formation (expected chemical shift around -24 ppm, compared to approximately +30 ppm for the oxide form)
- Mass spectrometry: Confirms molecular weight and fragmentation pattern
Physical Properties:
- Melting point analysis
- UV-Visible absorption spectroscopy
- Photoluminescence measurements
Chemical Reactions Analysis
Types of Reactions
Phosphine, diphenyl[4-(triphenylsilyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Scientific Research Applications
Phosphine, diphenyl[4-(triphenylsilyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the production of OLEDs and other organic electronic devices.
Mechanism of Action
The mechanism of action of phosphine, diphenyl[4-(triphenylsilyl)phenyl]- involves its interaction with molecular targets through its phosphine oxide moiety . This interaction facilitates electron transfer and hole blocking in electronic devices, enhancing their performance . The compound’s unique structure allows it to efficiently participate in these processes, making it a valuable material in organic electronics .
Comparison with Similar Compounds
Comparison with Similar Compounds
TSPO1 belongs to a family of phosphine oxide- and silane-based materials optimized for optoelectronic applications. Below is a detailed comparison with structurally or functionally analogous compounds:
Table 1: Comparative Analysis of TSPO1 and Similar Compounds
Key Comparative Insights
Structural and Electronic Differences: TSPO1’s triphenylsilyl group enhances thermal stability and film-forming properties compared to non-silicon analogs like UGH-2 . Its asymmetric structure contributes to a larger dipole moment (μ), improving charge injection and blocking capabilities . DBFPO and DPEPO share phosphine oxide moieties but differ in donor/acceptor balance. DBFPO’s dibenzofuran donor enables ambipolar transport, while DPEPO’s ether linkage aligns P=O bonds parallel to substrate surfaces, similar to TSPO1 .
Performance in OLEDs: TSPO1/DBFPO interface exciplex systems achieve EQE >40% in blue OLEDs by confining excitons at the emissive layer/ETL interface, outperforming single-host systems . POSS-DPCz hybrids leverage 3D silsesquioxane cores to suppress aggregation, doubling luminance (8,900 cd/m²) compared to non-POSS analogs . However, TSPO1’s simpler synthesis and broader compatibility make it more versatile in multilayer OLED architectures.
Thermal and Stability Metrics: TSPO1’s glass transition temperature (Tg) is notably higher (>150°C) than non-silicon hosts like UGH-2, ensuring stability under device operation . PO-T2T exhibits superior thermal stability due to its triazine core but requires complex synthesis, limiting scalability compared to TSPO1 .
Biological Activity
Phosphines are a class of compounds characterized by a phosphorus atom bonded to carbon atoms. The compound Phosphine, diphenyl[4-(triphenylsilyl)phenyl]- is particularly noteworthy due to its potential biological activities, which have been the subject of various studies. This article explores the biological activity of this phosphine derivative, highlighting its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of diphenyl[4-(triphenylsilyl)phenyl]phosphine involves several steps, typically starting from triphenylsilyl chloride and appropriate aryl lithium reagents. The resulting compound features a complex structure that includes both phosphine and triphenylsilyl groups, which can influence its reactivity and biological properties.
Antibacterial Activity
Recent studies have indicated that phosphine derivatives exhibit significant antibacterial properties. For instance, research on related phosphine oxides has shown moderate activity against various bacterial strains, including Bacillus subtilis and other Gram-positive bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways, leading to cell death .
Cytotoxicity and Cancer Research
The cytotoxic effects of phosphines have been explored in various cancer cell lines. In vitro studies have demonstrated that certain phosphine derivatives can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) or by modulating signaling pathways associated with cell survival and proliferation. For example, phosphine oxides have shown promising results against the HL-60 leukemia cell line .
Enzyme Inhibition
Phosphines also serve as inhibitors for specific enzymes involved in disease processes. They can mimic phosphate groups in biological systems, effectively competing with natural substrates. This characteristic has been exploited in developing inhibitors for matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .
Case Study 1: Antibacterial Efficacy
A study examining a series of phosphine oxides demonstrated that modifications to the phosphorus atom significantly influenced antibacterial activity. Compounds containing 3,5-dimethylphenyl groups showed enhanced activity against Bacillus subtilis, with IC50 values indicating effective inhibition at low concentrations .
| Compound Structure | IC50 (µM) | Bacterial Strain |
|---|---|---|
| 3-Oxoisoindolin-1-ylphosphine oxide | 25 | Bacillus subtilis |
| Diphenylphosphine oxide | 40 | Staphylococcus aureus |
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on HL-60 leukemia cells, specific phosphine derivatives exhibited IC50 values ranging from 20 to 50 µM. The study highlighted the importance of structural features in determining cytotoxicity levels, suggesting that bulky substituents could enhance interaction with cellular targets .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Diphenyl[4-(triphenylsilyl)phenyl]phosphine | 30 | HL-60 |
| Triphenylphosphine | 45 | HL-60 |
The biological activity of diphenyl[4-(triphenylsilyl)phenyl]-phosphine can be attributed to several mechanisms:
- Membrane Disruption : Phosphines can integrate into bacterial membranes, altering permeability and leading to cell lysis.
- Enzyme Inhibition : By mimicking phosphate groups, these compounds can inhibit key enzymes involved in metabolic pathways.
- Induction of Apoptosis : In cancer cells, phosphines may trigger apoptotic pathways through ROS generation or modulation of survival signaling cascades.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
